
7-(Trifluoromethyl)azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Trifluoromethyl)azepan-2-one is a chemical compound with the molecular formula C7H10F3NO . It is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of azepane-based compounds, such as 7-(Trifluoromethyl)azepan-2-one, is a topic of significant interest in organic chemistry . The synthesis of the azepane ring is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .Molecular Structure Analysis
The molecular structure of 7-(Trifluoromethyl)azepan-2-one is represented by the InChI code 1S/C7H10F3NO/c8-7(9,10)5-3-1-2-4-6(12)11-5/h5H,1-4H2,(H,11,12) . The molecular weight of this compound is 181.16 .Physical And Chemical Properties Analysis
7-(Trifluoromethyl)azepan-2-one is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
(4+3) Annulation of Donor‐Acceptor Cyclopropanes and Azadienes : This research describes the synthesis of azepane derivatives, highlighting their importance in natural and synthetic compounds. The process involves Lewis acid-catalyzed annulation, yielding densely substituted azepanes under mild conditions (Nicolai & Waser, 2022).
Spectral Characterization and Crystal Structures : A study demonstrating the one-pot double condensation reaction leading to diazepines derivatives, including structural analysis via spectroscopy and X-ray diffraction (Ahumada et al., 2016).
Enantio-enriched Substituted α-Trifluoromethyl Azepanes : This research illustrates the synthesis of substituted azepanes from L-proline, showcasing the importance of trifluoromethyl groups in inducing regioselectivity (Masson et al., 2018).
Chemical Properties and Reactivity
Meta-Hybrid Density Functional Theory Prediction : Analysis of the structural reactivity and stability of azepane and related compounds, highlighting their application in synthesizing natural products and pharmacologically active intermediates (Unimuke et al., 2022).
Conformational Regulation in N-Heterocyclic Fluorohydrins : A study demonstrating how fluorohydrins can confer strong conformational bias in azepane rings, which is critical for their bioactivity (Patel & Liu, 2015).
Synthesis Techniques and Applications
Silyl-aza-Prins Cyclization : This research describes the synthesis of seven-membered nitrogen heterocycles by silyl-aza-Prins cyclization, showing the influence of the Lewis acid on the reaction outcome (Barbero et al., 2016).
Palladium-Catalyzed Enantioselective 7-exo-Trig Carbopalladation/Carbonylation : The study focuses on creating dibenzo[b,d]azepin-6-ones through enantioselective cyclocarbopalladation, important for synthesizing seven-membered structures with controlled stereogenic axes (Hu et al., 2021).
Biological Properties and Pharmaceutical Applications
Azepane-based Motifs in Drug Discovery : Review of azepane-based compounds in various therapeutic applications, emphasizing the structural diversity and potential for new therapeutic agents (Zha et al., 2019).
Synthesis, Reactions, and Biological Properties of Azepane Compounds : A comprehensive review of azepane and its derivatives, focusing on synthesis methods, reactions, and biological properties, indicating potential for future research (Kaur et al., 2021).
Safety and Hazards
Direcciones Futuras
While there is limited specific information on the future directions of 7-(Trifluoromethyl)azepan-2-one, azepane-based compounds continue to play a significant role in synthetic organic chemistry due to their diverse biological activities . New synthetic methods for the construction of azepane derivatives with relevant biological activity and good pharmacological profiles are expected in the near future .
Propiedades
IUPAC Name |
7-(trifluoromethyl)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)5-3-1-2-4-6(12)11-5/h5H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVRQWKGVOJIAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)NC(C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


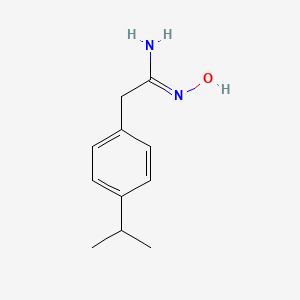
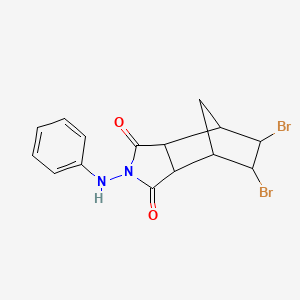

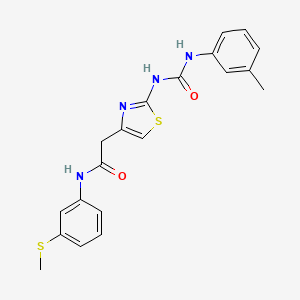
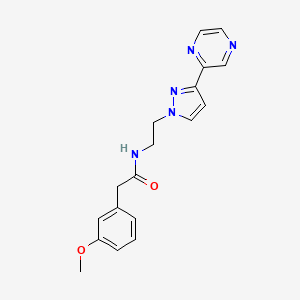
![Tert-butyl 3-fluoro-3-[[3-(prop-2-enoylamino)propanoylamino]methyl]azetidine-1-carboxylate](/img/structure/B2838920.png)
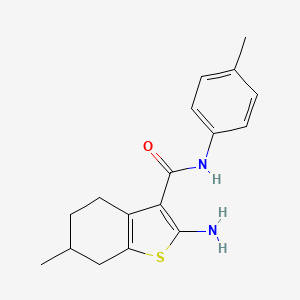
![isopropyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2838923.png)
![[5-(Ethoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2838925.png)
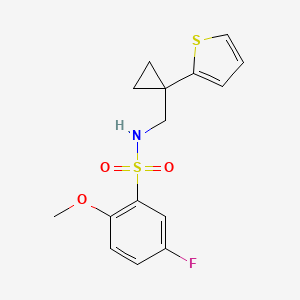
![N-cyclopentyl-4-isopentyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2838927.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2838928.png)
![N-cyclohexyl-N-methyl-N'-[4-(4-pentylcyclohexyl)phenyl]urea](/img/structure/B2838934.png)